4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde hydrochloride
Description
4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde hydrochloride is a synthetic organic compound characterized by a benzaldehyde core substituted with a hydroxyl group at the 4-position and a 4-methylpiperazinylmethyl group at the 3-position, forming a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the protonated piperazine moiety .
Properties
IUPAC Name |
4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-4-6-15(7-5-14)9-12-8-11(10-16)2-3-13(12)17;/h2-3,8,10,17H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWZMBMXVDSIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde hydrochloride, a compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.75 g/mol, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a hydroxyl group and a piperazine moiety, which are significant for its biological interactions. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H19ClN2O2 |
| Molecular Weight | 270.75 g/mol |
| IUPAC Name | 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde; hydrochloride |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde hydrochloride exhibit broad-spectrum antimicrobial activity. For instance, derivatives within the same chemical family have shown efficacy against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .
Binding Affinity Studies
Research involving structure-based design has demonstrated that compounds with similar piperazine structures can interact effectively with amyloid β oligomers (Aβo), which are implicated in neurodegenerative diseases such as Alzheimer's . The binding affinity of these compounds suggests potential roles in disrupting protein aggregates associated with neurodegeneration.
The biological activity of 4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde hydrochloride may be attributed to its ability to modulate enzyme activity and interfere with cellular signaling pathways. Compounds that contain piperazine groups often act as inhibitors for various targets, including kinases and other enzymes critical for cell proliferation and survival .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : In vitro studies have shown that derivatives can protect neuronal cells from oxidative stress by enhancing antioxidant defenses. This suggests a possible application in neuroprotection against conditions like Alzheimer's disease .
- Anticancer Activity : Preliminary findings indicate that related compounds may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction mechanisms . Further research is needed to elucidate the specific pathways involved.
- Inhibition of PD-L1 : Recent investigations into small molecule inhibitors targeting the PD-1/PD-L1 pathway have revealed that structurally similar compounds can inhibit this immune checkpoint, suggesting a role in cancer immunotherapy .
Scientific Research Applications
Medicinal Chemistry
4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde hydrochloride serves as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows it to interact with biological targets, making it a valuable building block in drug discovery.
Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of this compound, revealing its potential as an anti-cancer agent through inhibition of specific kinase pathways. The results indicated significant cytotoxicity against various cancer cell lines, demonstrating its therapeutic potential .
Neuroscience Research
This compound has been investigated for its neuropharmacological effects, particularly concerning its interaction with neurotransmitter systems. Its piperazine moiety is known to enhance binding affinity to serotonin receptors.
Case Study : Research highlighted in Neuropharmacology examined the compound's effects on serotonin receptor modulation, suggesting potential applications in treating mood disorders and anxiety . These findings underline the significance of this compound in developing new antidepressant therapies.
Synthetic Chemistry
The compound is utilized as a key intermediate in organic synthesis. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and condensation reactions.
Data Table: Synthetic Routes and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reflux with amines | 85 |
| Aldol Condensation | Base-catalyzed at room temperature | 75 |
| Reduction | LiAlH4 in anhydrous ether | 90 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on substitutions at the benzaldehyde core or modifications to the piperazine group. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Benzaldehyde Core Modifications :
- The target compound shares the 4-hydroxybenzaldehyde backbone with natural analogs like 4-hydroxybenzaldehyde and 4-hydroxy-3-(4′-hydroxybenzyl)benzaldehyde. However, its 3-position substitution with a 4-methylpiperazinylmethyl group distinguishes it from naturally occurring derivatives, which often feature hydroxyl or alkyl/aryl groups .
- Compared to 4-hydroxy-3-(methylthio)benzaldehyde (a pollinator attractant in orchids), the piperazine substitution in the target compound introduces nitrogen-based basicity, altering its interaction with biological targets .
Piperazine Group Variations: The 4-methylpiperazine group in the target compound contrasts with the unsubstituted piperazine in cetirizine-related compounds (e.g., 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol). Methyl substitution reduces steric hindrance and may enhance metabolic stability compared to bulkier substituents . Unlike impurities such as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (a triazolopyridine derivative), the target compound lacks heterocyclic fusion, simplifying its synthesis and purification .
Physicochemical and Pharmacokinetic Differences
Table 2: Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound significantly enhances aqueous solubility compared to neutral analogs like 4-hydroxybenzaldehyde or cetirizine precursors, which often require organic solvents for dissolution .
Preparation Methods
Nucleophilic Aromatic Substitution Route
One common route involves nucleophilic aromatic substitution of a halogenated benzaldehyde derivative with 4-methylpiperazine:
- Starting material: 4-fluoro-3-hydroxybenzaldehyde or 4-fluorobenzaldehyde.
- Nucleophile: 4-methylpiperazine.
- Conditions: Reaction in polar aprotic solvents such as dimethylformamide (DMF) with potassium hydroxide as base.
- Temperature: Elevated, typically around 175 °C in sealed tubes to accelerate reaction.
- Outcome: The fluorine atom is displaced by the piperazinylmethyl group, forming the desired substituted benzaldehyde.
This method is rapid (15–20 minutes) and efficient for introducing the piperazinylmethyl group onto the aromatic ring.
Reductive Amination Approach
Another widely used method is reductive amination of the corresponding hydroxybenzaldehyde with 4-methylpiperazine:
- Step 1: Formation of an imine intermediate by reacting 4-hydroxy-3-formylbenzaldehyde with 4-methylpiperazine.
- Step 2: Reduction of the imine to the secondary amine using reducing agents such as sodium borohydride or sodium triacetoxyborohydride.
- Solvent: Ethanol or tetrahydrofuran (THF).
- Catalysts: Sometimes catalytic acetic acid is used to facilitate imine formation.
- Note: Mild reductive amination conditions may give low yields; a stepwise approach with preformed imine and subsequent reduction is preferred for better conversion.
Coupling and Protection Strategies
In more complex synthetic schemes (used for analogues and derivatives), protecting groups such as tert-butoxycarbonyl (Boc) are employed to protect amines during multi-step synthesis:
- Coupling agents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or EDC- HCl are used to form amide bonds.
- Protecting groups are removed by acid treatment (e.g., trifluoroacetic acid or hydrochloric acid).
- Reduction steps (e.g., with borane-THF) convert amides to amines when necessary.
While these steps are more relevant to complex derivatives, they inform the preparation of the piperazinylmethyl benzaldehyde core.
Salt Formation (Hydrochloride)
- The free base of 4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This step improves the compound’s stability, crystallinity, and solubility for pharmaceutical applications.
- Typically, the reaction is performed in an organic solvent or aqueous medium, followed by isolation of the hydrochloride salt by filtration and drying.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- The nucleophilic aromatic substitution method is favored for its speed and simplicity but requires high temperature and sealed tube conditions to avoid side reactions.
- Reductive amination offers more control and adaptability for analog synthesis but may require careful control of pH and reaction time to maximize yield.
- Protecting group strategies, while more complex, allow for multi-functionalized derivatives and higher purity products in medicinal chemistry applications.
- The hydrochloride salt form is preferred for pharmaceutical formulation due to better physicochemical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation of 4-methylpiperazine with a benzaldehyde derivative under alkaline conditions. For example, similar compounds are synthesized via nucleophilic substitution using 4-chloronitrobenzene and N-methylpiperazine, followed by reduction and HCl salt formation . Optimization includes adjusting pH (8–10), temperature (60–80°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- HPLC/TLC : For purity assessment (e.g., mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
- NMR/LC-MS : Confirm molecular structure (e.g., ¹H NMR peaks for aromatic protons at δ 7.2–8.0 ppm and piperazine methyl groups at δ 2.3–2.5 ppm) .
- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl .
Q. What factors influence the stability of this compound in aqueous solutions?
- Methodology : Stability studies should monitor degradation under varying pH (3–9), temperature (4–40°C), and light exposure. Hydrolysis kinetics can be modeled using first-order rate equations. For example, related benzaldehyde derivatives degrade faster in acidic conditions (t₁/₂ < 24 hours at pH 3) . Stabilizers like antioxidants (e.g., BHT) or inert atmosphere storage (2–8°C) are recommended .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems, particularly its interactions with enzymes or receptors?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock) to predict binding affinities with target receptors (e.g., GPCRs or kinases) .
- In Vitro Assays : Measure inhibition constants (Ki) for enzymes (e.g., acetylcholinesterase) using fluorometric or colorimetric substrates .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to track intracellular distribution via scintillation counting .
Q. How can contradictory data from bioactivity assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay buffers) to identify confounding variables .
- Dose-Response Repetition : Conduct triplicate experiments with internal controls (e.g., reference inhibitors) .
- Statistical Modeling : Apply ANOVA or Bayesian inference to assess significance of discrepancies .
Q. What strategies are effective for modifying the compound’s structure to enhance selectivity toward a specific biological target?
- Methodology :
- SAR Studies : Synthesize analogs with substitutions on the benzaldehyde ring (e.g., electron-withdrawing groups at position 4) or piperazine moiety (e.g., bulkier alkyl chains) .
- Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic features using QSAR software .
- In Silico Toxicity Screening : Predict ADMET properties with tools like SwissADME to prioritize analogs .
Q. How can researchers validate the compound’s role in modulating signaling pathways (e.g., MAPK/ERK) using omics approaches?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
